Isopropyl diphenyl phosphate
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Overview
Description
Isopropyl diphenyl phosphate is a chemical compound with the molecular formula C15H17O4P . It is also known by other names such as 1-Methylethyl diphenyl phosphate, Isopropyl phenyl diphenyl phosphate, and Phosphoric acid, 1-methylethyl diphenyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 17 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The average mass of the molecule is 292.267 Da and the monoisotopic mass is 292.086456 Da .Scientific Research Applications
Metabolism and Biomonitoring
Isopropylated and tert-butylated triarylphosphate esters (ITPs and TBPPs), which include isopropyl diphenyl phosphate, are studied for their metabolism in human liver subcellular fractions. The in vitro metabolism of these compounds helps in understanding their biological fate in human tissues, which is crucial for identifying biomarkers of exposure in epidemiological studies (Phillips et al., 2020).
Environmental Occurrence and Exposure
Research has identified this compound as one of the predominant organophosphate esters in house dust. This indicates widespread use in consumer and building products and necessitates further monitoring in environmental and biological matrices (Kubwabo et al., 2021).
Neurobehavioral Toxicity
Studies have explored the neurobehavioral effects of this compound. Research on zebrafish indicates that this compound, among other flame retardants, can have developmental and pharmacological effects on the vertebrate nervous system (Jarema et al., 2015).
Applications in Lithium-Ion Batteries
This compound has been investigated as an additive in lithium-ion batteries. Studies show that it can enhance the thermal stability of LiCoO2 electrodes, offering a balance between improved safety and maintained battery performance (Wang, Sun, & Chen, 2006).
Risk Assessment in Adolescents
Exposure levels and risk assessments of organophosphate flame retardants, including this compound, have been conducted in adolescents. These studies help in understanding the health risks associated with environmental exposure levels (Bastiaensen et al., 2021).
Exposure Measurement Techniques
Research has been conducted to develop techniques for measuring personal exposure to organophosphate flame retardants like this compound, utilizing silicone wristbands and hand wipes. These methods can predict cumulative exposure and serve as reliable exposure metrics (Hammel et al., 2016).
Mechanism of Action
Organophosphate esters, such as Isopropyl diphenyl phosphate, function as antioxidants by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions . They also show endocrine-disrupting effects by disrupting the hormone level and by behaving estrogen receptor, androgen receptor, mineralocorticoid receptor, glucocorticoid receptor, and thyroid hormone receptor agonistic/antagonistic activity .
Safety and Hazards
Isopropyl diphenyl phosphate is likely combustible . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest the chemical . In case of accidental release, it is recommended to avoid dust formation, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Properties
60763-39-5 | |
Molecular Formula |
C15H17O4P |
Molecular Weight |
292.27 g/mol |
IUPAC Name |
diphenyl propan-2-yl phosphate |
InChI |
InChI=1S/C15H17O4P/c1-13(2)17-20(16,18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
YDICVVYPXSZSFA-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
60763-39-5 | |
synonyms |
Diphenyl Isopropyl Phosphate; 1-Methylethyl Diphenyl Ester Phosphoric Acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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